molecular formula C13H16O3 B11881136 (R)-Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

(R)-Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B11881136
M. Wt: 220.26 g/mol
InChI Key: BVLOJNBCUHLPPP-SNVBAGLBSA-N
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Description

®-Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a chiral compound with a unique structure that includes a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 8-methoxy-1-tetralone.

    Reduction: The ketone group in 8-methoxy-1-tetralone is reduced to form the corresponding alcohol.

    Esterification: The alcohol is then esterified with methyl chloroformate to yield the desired ester product.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include:

  • Oxidation: Ketones and carboxylic acids.
  • Reduction: Alcohols.
  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the biological activity of tetrahydronaphthalene derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate: The enantiomer of the compound with similar properties but different biological activity.

    8-Methoxy-1-tetralone: A precursor in the synthesis of the compound.

    Tetrahydronaphthalene derivatives: A class of compounds with similar structures and varying functional groups.

Uniqueness

®-Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl (2R)-8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

InChI

InChI=1S/C13H16O3/c1-15-12-5-3-4-9-6-7-10(8-11(9)12)13(14)16-2/h3-5,10H,6-8H2,1-2H3/t10-/m1/s1

InChI Key

BVLOJNBCUHLPPP-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC=CC2=C1C[C@@H](CC2)C(=O)OC

Canonical SMILES

COC1=CC=CC2=C1CC(CC2)C(=O)OC

Origin of Product

United States

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